molecular formula C6H12O2S B8322058 S-2-hydroxy-2-methylpropyl ethanethioate

S-2-hydroxy-2-methylpropyl ethanethioate

Cat. No.: B8322058
M. Wt: 148.23 g/mol
InChI Key: SOWZWJNQXCAGLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-2-hydroxy-2-methylpropyl ethanethioate is a useful research compound. Its molecular formula is C6H12O2S and its molecular weight is 148.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H12O2S

Molecular Weight

148.23 g/mol

IUPAC Name

S-(2-hydroxy-2-methylpropyl) ethanethioate

InChI

InChI=1S/C6H12O2S/c1-5(7)9-4-6(2,3)8/h8H,4H2,1-3H3

InChI Key

SOWZWJNQXCAGLF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC(C)(C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 1-chloro-2-methylpropan-2-ol (2.2 g, 20.26 mmol) and potassium ethanethioate (6.94 g, 60.8 mmol) in DMF (20 mL) was added 100 mg of sodium bromide and the resulting mixture was heated at 50° C. for 18 hours. The mixture was then poured into water and extracted with EtOAc. The acetate layer was washed with water, brine, dried with MgSO4 and concentrated under reduced pressure to provide 3.4 g of the title compound.
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
potassium ethanethioate
Quantity
6.94 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Three

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